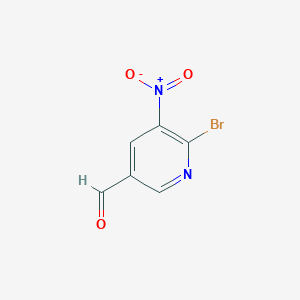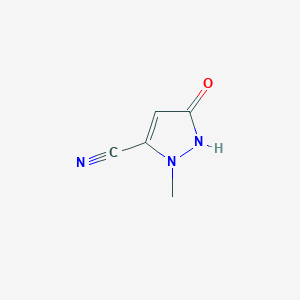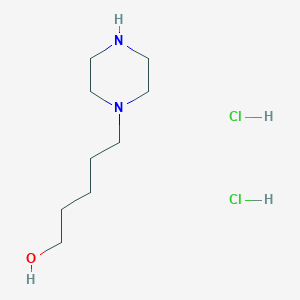
6-Bromo-5-nitronicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-nitronicotinaldehyde is a chemical compound with the molecular formula C6H3BrN2O31. It is used for research purposes and is not intended for human or veterinary use1.
Synthesis Analysis
While there are no specific papers detailing the synthesis of 6-Bromo-5-nitronicotinaldehyde, there are related studies that might provide insight. For instance, a study discusses a one-pot nitrodebromination and methyl bi-functionalization of 5-bromo 6-methylpyrimidines2. This process involves treatment with a cold mixture of concentrated H2SO4–HNO3, resulting in a unique simultaneous transformation2.Molecular Structure Analysis
Unfortunately, there are no specific papers detailing the molecular structure analysis of 6-Bromo-5-nitronicotinaldehyde. However, a study on 3-bromo-2-Hydroxypyridine molecules used DFT and HF methods for a theoretical investigation of the molecular structures3. Similar methods could potentially be applied to 6-Bromo-5-nitronicotinaldehyde.Chemical Reactions Analysis
There are no specific papers detailing the chemical reactions of 6-Bromo-5-nitronicotinaldehyde. However, a study discusses the quantitative analysis of vinegar with potassium carbonate, which is a type of chemical reaction analysis4. Another study discusses the use of electroanalytical tools for studying reaction mechanisms5.Physical And Chemical Properties Analysis
There are no specific papers detailing the physical and chemical properties of 6-Bromo-5-nitronicotinaldehyde. However, a study discusses the physicochemical properties of nanoparticles8, and another discusses the influence of biochar applications on soil physical and chemical properties9.Wissenschaftliche Forschungsanwendungen
Reductive Intramolecular Cyclisation
6-Bromo-1-hexene and its derivatives have been studied for their potential in catalytic reductions involving Ni(I) complexes, leading to the formation of cyclic compounds. These reactions, investigated with the aid of cyclic voltammetry and controlled-potential electrolyses, shed light on the utility of bromo-substituted compounds in synthesizing cyclic structures under specific experimental conditions (Esteves et al., 2001).
Design of Preorganized Ligands
The transformation of bromo to ester groups, facilitated by low-valent Pd(0) reactions, has been applied to 6-bromo-2,2'-bipyridine derivatives, leading to the development of ligands with potential applications in labeling biological materials. This research underscores the versatility of bromo-substituted compounds in creating scaffolds for further functionalization (Charbonnière et al., 2002).
Incorporation into Novel Chelating Ligands
The Friedländer condensation has been employed to integrate 6-bromoquinoline into bidentate and tridentate derivatives, demonstrating the role of bromo-substituted compounds in forming complex structures with high emission quantum yield, which is significant for optical applications (Hu et al., 2003).
Speculative Assessment and Molecular Docking
Computational studies have provided insights into the structural and energetic characteristics of bromo-substituted compounds, including 5-bromo-3-nitropyridine-2-carbonitrile, highlighting their potential in molecular docking and as inhibitors of specific proteins. This research exemplifies the theoretical applications of bromo-substituted compounds in understanding molecular interactions and designing pharmaceuticals (Arulaabaranam et al., 2021).
Safety And Hazards
Zukünftige Richtungen
There are no specific papers detailing the future directions of 6-Bromo-5-nitronicotinaldehyde. However, a study discusses the future directions of catalytic chemistry, highlighting the role of catalytic chemistry in sustainable economic development12.
Please note that this analysis is based on the available information and may not fully cover all aspects of 6-Bromo-5-nitronicotinaldehyde. Further research and studies would be needed for a more comprehensive understanding.
Eigenschaften
IUPAC Name |
6-bromo-5-nitropyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O3/c7-6-5(9(11)12)1-4(3-10)2-8-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOUXUYOTGTLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-nitronicotinaldehyde | |
CAS RN |
1289263-92-8 |
Source


|
| Record name | 6-bromo-5-nitropyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2816132.png)
![N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2816134.png)


![7-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2816141.png)



![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide](/img/structure/B2816146.png)
![N-Ethyl-N-[2-oxo-2-(4-oxo-8-azaspiro[4.5]decan-8-yl)ethyl]prop-2-enamide](/img/structure/B2816147.png)
